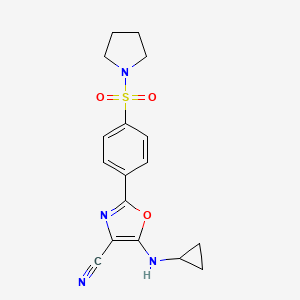

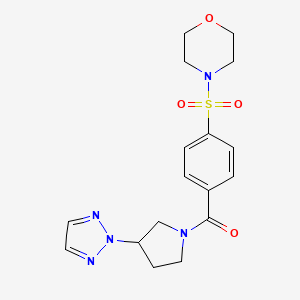

![molecular formula C9H13NO2 B2368764 Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 1364509-33-0](/img/structure/B2368764.png)

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

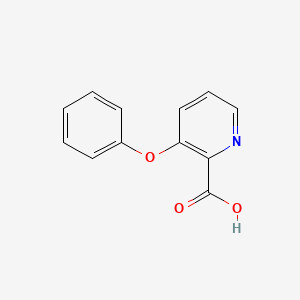

“Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate” is characterized by a bicyclic scaffold . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve enantioselective construction of an acyclic starting material . Other methodologies achieve stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate and its derivatives are involved in various chemical reactions and synthesis processes. For instance, substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates react with iodinating agents like N-iodosuccinimide to yield methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates as mixtures of exo and endo isomers (Molchanov et al., 2003). Additionally, these compounds can undergo a skeletal rearrangement into different molecular structures under certain conditions, as illustrated by the transformation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions (Kobayashi et al., 1992).

Cycloaddition Reactions

These compounds are also significant in cycloaddition reactions. For example, the acid-catalyzed cycloaddition reaction of methyl glyoxylate oxime with cyclopentadiene leads to the formation of aza-Diels–Alder adducts, including methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and methyl (2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate (Sousa et al., 2012).

Synthesis of Cephem Derivatives

In the field of antibiotics, methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate derivatives play a role in synthesizing cephem compounds, which are crucial in developing antibiotic drugs. For instance, the synthesis of cephem derivatives for use in ADEPT (Antibody-Directed Enzyme Prodrug Therapy) approaches has been reported, where these derivatives serve as carriers for a range of drugs (Blau et al., 2008).

Antibacterial Activity

Derivatives of methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate have shown potential in antibacterial applications. A study synthesizing 2-oxaisocephems, a type of antibiotic, demonstrated significant activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).

Future Directions

properties

IUPAC Name |

methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h2-3,6-8,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUNTWVHMLUCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CNC1C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)

![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)